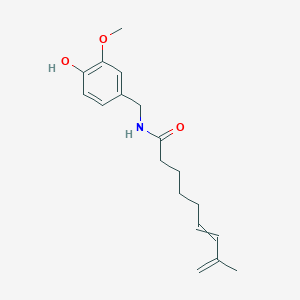
2,4-Dichloro-5-sulfamoylbenzhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-sulfamoylbenzhydrazide is an organic compound with the molecular formula C7H6Cl2N4O2S It is a derivative of benzhydrazide and contains both chloro and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-sulfamoylbenzhydrazide typically involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-sulfamoylbenzhydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: Typically carried out in the presence of acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Condensation Products: Hydrazones and related compounds.
Applications De Recherche Scientifique
2,4-Dichloro-5-sulfamoylbenzhydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antiviral agent.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-sulfamoylbenzhydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: A closely related compound with similar functional groups but different applications.
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: Derivatives with varying substituents on the sulfonamide group.
Uniqueness
2,4-Dichloro-5-sulfamoylbenzhydrazide is unique due to its combination of chloro and sulfonamide groups, which confer specific chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H7Cl2N3O3S |
|---|---|
Poids moléculaire |
284.12 g/mol |
Nom IUPAC |
2,4-dichloro-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2N3O3S/c8-4-2-5(9)6(16(11,14)15)1-3(4)7(13)12-10/h1-2H,10H2,(H,12,13)(H2,11,14,15) |
Clé InChI |
VONGMLDKMLCQMK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


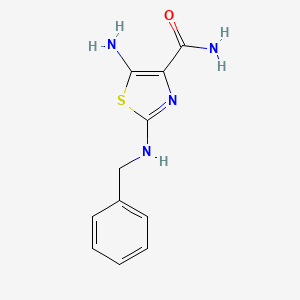

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)

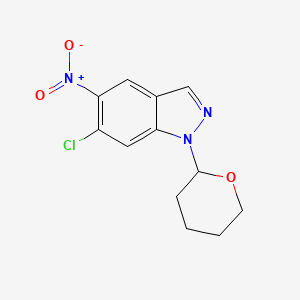
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
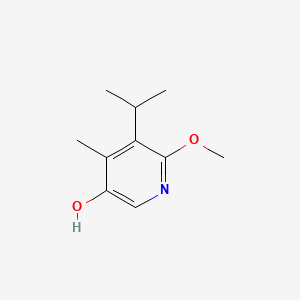
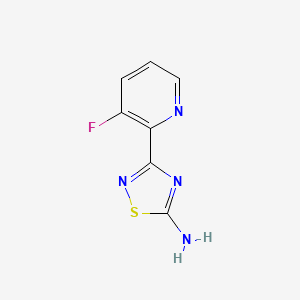
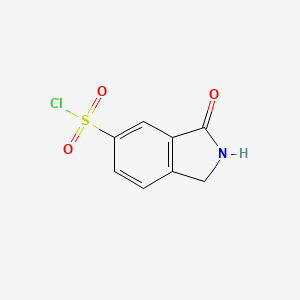
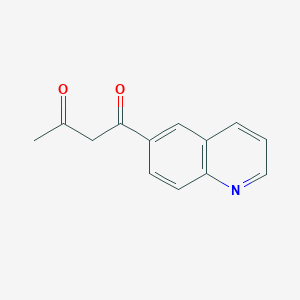
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
